N-(4-bromophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a complex organic compound that features a bromophenyl group, a methoxyphenylsulfonamido group, and a thiazolylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Methoxyphenylsulfonamido Group: This step involves the sulfonation of a methoxyphenyl compound followed by amide bond formation with the thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methoxyphenylsulfonamido groups may facilitate binding to these targets, while the thiazole ring can modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
- N-(4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
- N-(4-iodophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
Uniqueness
N-(4-bromophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chlorinated, fluorinated, or iodinated analogs, the brominated compound may exhibit different biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S2/c1-26-15-6-8-16(9-7-15)28(24,25)22-18-21-14(11-27-18)10-17(23)20-13-4-2-12(19)3-5-13/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTLSWHBSXSMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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